REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[OH:6][OH:7].[C:8]([OH:23])(=[O:22])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19](O)=[O:20]>>[C:8]([O:23][OH:2])(=[O:22])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:6][OH:7])=[O:20]
|
Name
|
|
Quantity
|
5750 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2350 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1060 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced into a stirred vessel
|
Type
|
CUSTOM
|
Details
|
After 4 hours of reaction time
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
a mixture of the following composition
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC(=O)OO)(=O)OO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |